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Abstract

The c-Met receptor tyrosine kinase is a well-documented proto-oncogene, and its dysregulation
is implicated in numerous human cancers, making it a prime target for therapeutic intervention.
[1][2][3][4] Meleagrin, an indole alkaloid derived from the fungus Penicillium chrysogenum, has
been identified as a novel, ATP-competitive inhibitor of c-Met, showing potential for controlling
c-Met-dependent malignancies.[5][6] This application note provides a detailed protocol for a
robust, high-throughput c-Met kinase inhibition assay using Meleagrin. The methodology is
based on the LANCE® Ultra Time-Resolved Fluorescence Resonance Energy Transfer (TR-
FRET) platform, which offers high sensitivity and a simplified workflow. Included are detailed
experimental procedures, data analysis guidelines, and representative data to guide
researchers in evaluating Meleagrin and other potential c-Met inhibitors.

Introduction to c-Met Signaling

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a
transmembrane tyrosine kinase that plays a pivotal role in normal cellular processes such as
embryonic development, cell proliferation, motility, and tissue repair.[4][7] Upon binding its
exclusive ligand, Hepatocyte Growth Factor (HGF), c-Met undergoes dimerization and
autophosphorylation, triggering a cascade of downstream signaling pathways. These include
the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive cell growth, survival,
and migration.[1][7] In many cancers, aberrant c-Met activation through overexpression,

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1676177?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC3225017/
https://aacrjournals.org/clincancerres/article-pdf/12/12/3657/1963771/3657.pdf
https://pubmed.ncbi.nlm.nih.gov/16778093/
https://pubmed.ncbi.nlm.nih.gov/22128289/
https://www.benchchem.com/product/b1676177?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4703546/
https://pubmed.ncbi.nlm.nih.gov/26692349/
https://www.benchchem.com/product/b1676177?utm_src=pdf-body
https://www.benchchem.com/product/b1676177?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/22128289/
https://stage.abbviescience.com/en/cancer-targets/c-met.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3225017/
https://stage.abbviescience.com/en/cancer-targets/c-met.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

mutation, or gene amplification leads to tumor growth, angiogenesis, and metastasis.[2][7] This
makes c-Met an attractive target for cancer drug discovery.

Caption: The c-Met signaling pathway upon HGF stimulation.

Assay Principle: LANCE® Ultra TR-FRET

This protocol employs the LANCE® Ultra TR-FRET technology, a sensitive and robust method
for measuring kinase activity.[8][9] The assay involves a ULight™-labeled peptide substrate
and a Europium (Eu)-labeled anti-phospho-specific antibody.

» Kinase Reaction: In the presence of ATP, active c-Met kinase phosphorylates the ULight™-
labeled substrate.

o Detection: A Eu-labeled antibody that specifically recognizes the phosphorylated substrate is
added. The binding of the antibody to the phosphorylated peptide brings the Eu-donor and
the ULight™-acceptor into close proximity.

» Signal Generation: Upon excitation at 320-340 nm, energy is transferred from the Europium
donor to the ULight™ acceptor, which then emits a specific signal at 665 nm.[10][11] The
intensity of this signal is directly proportional to the amount of phosphorylated substrate, and
therefore, to the c-Met kinase activity. Inhibitors like Meleagrin will reduce phosphorylation,
leading to a decrease in the TR-FRET signal.

Materials and Reagents
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Reagent Supplier Catalog Number (Example)
Recombinant Human c-Met o
) ) BPS Bioscience 40255
(catalytic domain)
LANCE® Ultra ULight™-poly .
PerkinElmer TRF0100
GT Substrate
LANCE® Eu-W1024-labeled
Anti-Phosphotyrosine Ab PerkinElmer AD0068
(PT66)
LANCE® 10X Detection Buffer ~ PerkinElmer CR97-100
ATP (Adenosine 5'- ) )
) Sigma-Aldrich A7699
triphosphate)
Meleagrin MedchemExpress HY-N6727
Staurosporine (Control ) )
. Sigma-Aldrich S4400
Inhibitor)
Kinase Buffer (1X) See preparation below -
White, low-volume, 384-well )
Corning 3572
assay plates
TR-FRET capable microplate )
Various -

reader

Preparation of Buffers and Reagents:

e 1X Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 2 mM DTT, and 0.01%
Tween-20. Prepare from stock solutions and store at 4°C.

» Meleagrin Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Meleagrin is
poorly soluble in water.[12]

e ATP Stock Solution: Prepare a 10 mM stock solution in water. Adjust pH to 7.4 if necessary.

o 1X Detection Buffer: Dilute the 10X LANCE® Detection Buffer to 1X using deionized water.
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Experimental Protocol

The following protocol is designed for a 384-well plate with a final assay volume of 20 pL.

Start: Prepare Reagents

1. Prepare Meleagrin/
Control Serial Dilutions (4X)

Y

2. Add 5 pL of Inhibitor
or DMSO to Plate

Y

3. Prepare c-Met Enzyme
Solution (4X)

Y

4. Add 5 pL of c-Met
to Plate

Y

5. Prepare ULight-Substrate/
ATP Mix (2X)

Y

6. Add 10 pL of Substrate/ATP Mix
to Initiate Reaction

Y

7. Incubate for 60 min
at Room Temperature

Y

8. Prepare Stop/Detection Mix
(EDTA + Eu-Antibody)

Y

9. Add 10 pL of Stop/Detection Mix

Y

10. Incubate for 60 min
at Room Temperature

Y

11. Read Plate (TR-FRET)

End: Analyze Data
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Caption: Workflow for the c-Met TR-FRET inhibition assay.

Step-by-Step Procedure:
e Inhibitor Preparation:

o Prepare a serial dilution series of Meleagrin (and/or a control inhibitor like Staurosporine)
in 1X Kinase Buffer containing DMSO. A typical starting point is a 10-point, 3-fold dilution

series.
o The final concentration of DMSO in the assay should not exceed 1%.[13]
o Prepare these solutions at a 4X final concentration.
e Assay Plate Setup:
o Add 5 pL of the 4X inhibitor dilutions to the appropriate wells of the 384-well plate.
o For control wells, add 5 pL of 1X Kinase Buffer with the same percentage of DMSO:
» Positive Control (0% inhibition): No inhibitor.

» Negative Control (100% inhibition): A high concentration of a potent inhibitor (e.g., 10

MM Staurosporine) or no enzyme.
e Enzyme Addition:
o Thaw the recombinant c-Met enzyme on ice.

o Dilute the c-Met kinase in 1X Kinase Buffer to a 4X working concentration (e.g., 4 nM, final
concentration will be 1 nM). Note: The optimal enzyme concentration should be
determined empirically by running an enzyme titration curve.

o Add 5 pL of the 4X enzyme solution to all wells except the "no enzyme" negative controls.

¢ |nitiate Kinase Reaction:
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o Prepare a 2X working solution of the ULight™-poly GT substrate and ATP in 1X Kinase
Buffer. A typical concentration is 100 nM ULight™-substrate and 20 uM ATP. Note: The
ATP concentration should be at or near its Km for the enzyme, which must be determined
experimentally.

o Add 10 pL of the 2X substrate/ATP mix to all wells to start the reaction. The final volume is

now 20 pL.

o Cover the plate and incubate for 60 minutes at room temperature.

e Stop and Detect:

o Prepare a Stop/Detection mix by diluting the Eu-Antibody in 1X Detection Buffer containing
20 mM EDTA. A final concentration of 2 nM Eu-Antibody is recommended.

o Add 10 puL of the Stop/Detection mix to all wells. The EDTA will chelate Mg2* and stop the
kinase reaction.

o Cover the plate and incubate for 60 minutes at room temperature to allow for antibody
binding.

o Data Acquisition:

o

Read the plate on a TR-FRET-enabled plate reader.

[e]

Excitation: 320 or 340 nm.

o

Emission: 665 nm (acceptor) and 615 nm (donor).

[¢]

Calculate the TR-FRET ratio: (665 nm signal / 615 nm signal) * 10,000.

Data Analysis

e Calculate Percent Inhibition: Use the following formula to determine the percentage of c-Met
activity inhibited at each compound concentration: % Inhibition = 100 * (1 - [(Ratio_Inhibitor -
Ratio_Min) / (Ratio_Max - Ratio_Min)])

o Ratio_Inhibitor: TR-FRET ratio in the presence of Meleagrin.
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o Ratio_Max: TR-FRET ratio of the positive control (DMSO only).

o Ratio_Min: TR-FRET ratio of the negative control (no enzyme or max inhibition).
e Determine ICso Value:

o Plot the Percent Inhibition against the logarithm of the Meleagrin concentration.

o Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing
software (e.g., GraphPad Prism, Origin).

o The ICso is the concentration of Meleagrin that produces 50% inhibition of c-Met kinase

activity.

Representative Results

The inhibitory activity of Meleagrin against c-Met kinase was quantified using the protocol
described above. Meleagrin has been previously reported to exhibit excellent ATP-competitive
c-Met inhibitory activity.[5][6] The data below are representative of expected results.

c-Met ICso (nM)
Compound . Notes
[Hypothetical]

A natural product isolated from

Meleagrin 150 o
Penicillium chrysogenum.[6]
A well-known, potent, but non-
Staurosporine 25 selective protein kinase
inhibitor.
An FDA-approved dual ALK
Crizotinib 5 and c-Met inhibitor used as a

positive control.[5]

These results demonstrate that Meleagrin is a potent inhibitor of c-Met kinase activity. Further
studies, such as cell-based assays measuring the inhibition of HGF-induced cell migration and
invasion, can corroborate these in vitro findings.[5][14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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